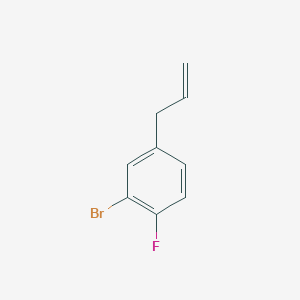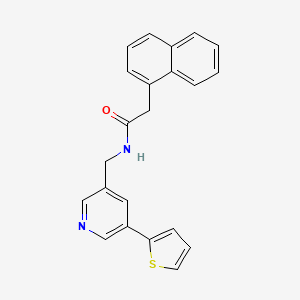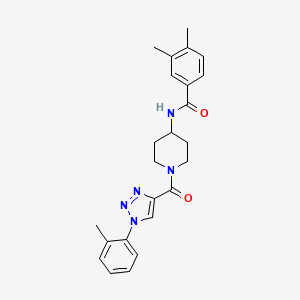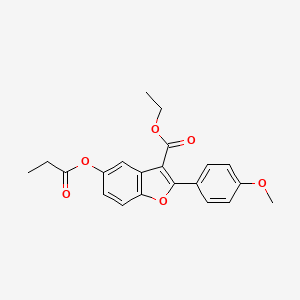![molecular formula C17H21N5O3 B2530293 4-metoxi-1-metil-5-[3-(1H-1,2,3-triazol-1-il)-8-azabiciclo[3.2.1]octano-8-carbonil]-1,2-dihidropiridin-2-ona CAS No. 2175978-89-7](/img/structure/B2530293.png)
4-metoxi-1-metil-5-[3-(1H-1,2,3-triazol-1-il)-8-azabiciclo[3.2.1]octano-8-carbonil]-1,2-dihidropiridin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Antimicrobianas
Los pirazoles y los tiazoles han demostrado actividad antimicrobiana. Los investigadores han explorado el potencial de este compuesto como agente antimicrobiano contra bacterias, hongos y otros patógenos. Su mecanismo de acción y eficacia en la inhibición del crecimiento microbiano requieren una mayor investigación .
Actividad Anticancerígena
Los compuestos que contienen grupos pirazol y tiazol a menudo exhiben prometedoras propiedades anticancerígenas. Los investigadores han evaluado el impacto de este compuesto en líneas celulares cancerosas, incluidas MCF-7 (cáncer de mama), HeLa (cáncer de cuello uterino) y NCI-H460 (cáncer de pulmón). Los estudios in vitro pueden proporcionar información sobre sus efectos citotóxicos y su potencial como agente quimioterapéutico .
Potencial Antioxidante
Los tiazoles son conocidos por sus propiedades antioxidantes, que juegan un papel crucial en la protección de las células contra el estrés oxidativo. Investigar la capacidad de este compuesto para eliminar radicales libres y prevenir el daño oxidativo podría ser valioso para diversas aplicaciones de salud .
Efectos Neuroprotectores
Dadas las características estructurales de este compuesto, podría tener propiedades neuroprotectoras. Los investigadores podrían explorar su impacto en las células neuronales, estudiando su capacidad para mitigar los procesos neurodegenerativos o mejorar la función cognitiva .
Actividad Antiinflamatoria
Tanto los pirazoles como los tiazoles exhiben efectos antiinflamatorios. Investigar si este compuesto puede modular las vías inflamatorias o reducir los marcadores relacionados con la inflamación podría conducir a nuevas estrategias terapéuticas .
Potencial Antiviral
El sistema cíclico 1,2,3-triazol, presente en este compuesto, se ha asociado con actividad antiviral. Los investigadores podrían explorar sus efectos contra virus específicos, como la influenza o el herpes, para evaluar su potencial como agente antiviral .
Mecanismo De Acción
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Given the wide range of biological activities of indole derivatives, it can be expected that this compound might have diverse effects at the molecular and cellular level .
Propiedades
IUPAC Name |
4-methoxy-1-methyl-5-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-20-10-14(15(25-2)9-16(20)23)17(24)22-11-3-4-12(22)8-13(7-11)21-6-5-18-19-21/h5-6,9-13H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBGDVLNCKLWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2530210.png)





![ethyl 4-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2530220.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2530221.png)
![N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxamide](/img/structure/B2530223.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2530226.png)


![Ethyl 7-ethoxyisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2530232.png)
